3-Cyano-6,8-dichloro-4-methylcoumarin
Overview
Description
3-Cyano-6,8-dichloro-4-methylcoumarin is a chemical compound with the molecular formula C11H5Cl2NO2 and a molecular weight of 254.07 g/mol . It belongs to the class of coumarins, which are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 3-Cyano-6,8-dichloro-4-methylcoumarin typically involves the reaction of 4-methylcoumarin derivatives with cyanide and chlorinating agents under controlled conditions. One common method includes the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles followed by hydrolysis . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
3-Cyano-6,8-dichloro-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .
Scientific Research Applications
3-Cyano-6,8-dichloro-4-methylcoumarin has significant applications in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 3-Cyano-6,8-dichloro-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its fluorescent properties make it useful in tracking and studying biological processes at the molecular level .
Comparison with Similar Compounds
3-Cyano-6,8-dichloro-4-methylcoumarin can be compared with other similar compounds, such as:
6-Chloro-3-cyano-4-methylcoumarin: This compound has a similar structure but lacks the additional chlorine atom at the 8th position.
3-Cyano-4-ethyl-6-methylcoumarin: This derivative has an ethyl group instead of a methyl group at the 4th position.
3-Cyano-6,8-dibromo-4-methylcoumarin: This compound features bromine atoms instead of chlorine atoms at the 6th and 8th positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6,8-dichloro-4-methyl-2-oxochromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFNJZOBKIHBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350998 | |
Record name | 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262590-96-5 | |
Record name | 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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